Cas no 2034316-73-7 (N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- AKOS026705361
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 2034316-73-7
- F6571-5685
-
- インチ: 1S/C17H18N2O3S/c1-11(8-12-10-23-14-5-3-2-4-13(12)14)18-15(20)9-19-16(21)6-7-17(19)22/h2-5,10-11H,6-9H2,1H3,(H,18,20)
- InChIKey: KWNSOXVPXSYURW-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C=CC=CC1=2)CC(C)NC(CN1C(CCC1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 330.10381361g/mol
- どういたいしつりょう: 330.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-5685-1mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-3mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-10mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-10μmol |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-2mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-4mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-100mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-25mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-40mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6571-5685-75mg |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
2034316-73-7 | 75mg |
$208.0 | 2023-09-08 |
N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Related Articles
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamideに関する追加情報
N-1-(1-Benzothiophen-3-Yl)Propan-2-Yl-2-(2,5-Dioxopyrrolidin-1-Yl)Acetamide: A Comprehensive Overview
The compound with CAS No. 2034316737, known as N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-y l)acetamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a benzothiophene moiety and a pyrrolidinone ring system. These structural elements contribute to its potential biological activity and make it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents. The benzothiophene ring system is known for its ability to interact with various biological targets, including protein kinases and cytokines. In the case of this compound, the benzothiophene moiety is attached to a propanol group, which may enhance its solubility and bioavailability. This feature is crucial for designing drugs that can effectively reach their target sites within the body.
The pyrrolidinone ring system in this compound adds another layer of complexity to its structure. Pyrrolidinone derivatives are well-known for their role in stabilizing peptide bonds and enhancing the pharmacokinetic properties of molecules. In this compound, the pyrrolidinone ring is part of an acetamide group, which further contributes to its potential as a bioactive agent. Recent research has shown that such structures can act as inhibitors of enzymes involved in cellular signaling pathways, making them promising candidates for treating diseases such as cancer and neurodegenerative disorders.
One of the most intriguing aspects of this compound is its ability to modulate cellular pathways at multiple levels. For instance, studies have demonstrated that it can inhibit the activity of certain kinases while simultaneously activating protective pathways that promote cell survival. This dual mechanism of action suggests that it could be effective in treating conditions where both pro-inflammatory and pro-survival signals are dysregulated.
In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and cyclization steps. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-couplings, has enabled researchers to optimize the production process and achieve high yields. The purity and stability of the compound are critical factors in determining its suitability for preclinical studies.
Preclinical studies conducted on this compound have revealed promising results in animal models of chronic inflammation and cancer. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL6. Additionally, it has demonstrated anti-proliferative effects on cancer cells by inducing apoptosis through mitochondrial-dependent pathways.
The development of this compound has also been influenced by advancements in computational chemistry and molecular modeling. Researchers have utilized tools such as molecular docking simulations to predict its binding affinity to various biological targets. These computational studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.
Despite its potential benefits, there are challenges associated with the development of this compound into a clinical drug. One major concern is its potential toxicity profile. While initial toxicity studies have shown acceptable safety margins, further long-term studies are required to fully assess its safety in humans.
In conclusion, N-1-(1-benzothiophen-3-y l)propan-2-y l - 2 -( 2 , 5 - dioxopy r rol id i n - 1 - y l ) acetamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with recent research findings, suggest that it has the potential to become an important therapeutic agent in the treatment of various diseases. As research continues to progress, this compound may pave the way for new approaches to drug discovery and development.
2034316-73-7 (N-1-(1-benzothiophen-3-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide) 関連製品
- 910398-00-4(1-(4-fluoro-2-methylphenyl)propan-2-amine)
- 1261603-20-6(3,4-Bis(4-(trifluoromethyl)phenyl)pyridine)
- 1804434-72-7(2-(Aminomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-methanol)
- 86160-68-1(4-methyl-2-{(propan-2-yl)aminomethyl}phenol)
- 135574-32-2(8-Amino-7-butyl-1,3-dimethylxanthine)
- 1345699-89-9(2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene)
- 78243-61-5(2-Azepan-1-yl-5-nitrobenzonitrile)
- 1184037-53-3(2-(3-Methoxyphenoxy)cyclopentan-1-ol)
- 1609452-31-4(7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline)
- 1448069-52-0(1-(3-{3-(cyclohexanesulfonyl)azetidin-1-ylsulfonyl}phenyl)ethan-1-one)



